molecular formula C19H20N4O2S B2402909 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide CAS No. 1421516-99-5

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide

Cat. No.: B2402909
CAS No.: 1421516-99-5
M. Wt: 368.46
InChI Key: XPLGNNSYQYUJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around privileged heterocyclic scaffolds. This compound features a benzothiazole core linked to a piperidine-carboxamide group, a structure frequently investigated for its potential multi-target biological activity . The benzothiazole nucleus is a well-characterized pharmacophore known to exhibit a broad spectrum of pharmacological properties, including antitumor effects against various cancer cell lines such as breast adenocarcinoma (MCF-7), colon adenocarcinoma, and renal carcinoma models . Furthermore, structural analogs based on the benzothiazole-piperidine motif have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Inhibition of these enzymes is a promising therapeutic strategy for managing pain and inflammatory conditions, as it simultaneously elevates anti-inflammatory epoxyeicosatrienoic acids (EETs) and analgesic endocannabinoids like anandamide . The incorporation of a pyridin-3-yl group in this molecule may influence its binding affinity and physicochemical properties, making it a valuable chemical probe for investigating neurodegenerative diseases, oncology, and inflammatory pathways. This product is intended for research and non-clinical applications only. Key Research Applications: • Oncology Research: Serves as a lead structure for developing novel anticancer agents, given the proven cytotoxicity of benzothiazole derivatives against a panel of human cancer cell lines . • Neuropharmacology: Explored as a potential agent for neurodegenerative conditions like Alzheimer's and Parkinson's disease, similar to related 6-hydroxybenzothiazole derivatives studied as monoamine oxidase B (MAO-B) inhibitors . • Analgesic & Anti-inflammatory Research: Functions as a core structure for designing dual sEH/FAAH inhibitors, which have demonstrated efficacy in models of inflammatory pain without depressing locomotor activity, a common side effect of opioids . Handling & Safety: This compound is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and conduct all procedures in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-pyridin-3-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-25-15-6-7-16-17(10-15)26-19(22-16)23-9-3-4-13(12-23)18(24)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLGNNSYQYUJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1421516-99-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a methoxybenzo[d]thiazole moiety with a pyridinyl piperidine backbone, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 368.5 g/mol
  • Structural Characteristics : The compound has a methoxy group positioned on the benzo[d]thiazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest involvement in apoptosis induction and cell cycle regulation.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Cell Line Studies : Initial investigations have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
    • HepG2 Cells : Exhibited IC50 values indicating strong growth inhibition.
    • A549 Cells : Showed reduced proliferation rates and induced apoptosis.
  • Mechanism Insights : The compound appears to affect cell cycle progression and may activate apoptotic pathways, although specific molecular targets remain to be fully elucidated .

Antimicrobial Activity

  • Bacterial Studies : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways essential for bacterial survival .
  • Comparative Efficacy : In comparative studies, the compound's antimicrobial activity was evaluated against standard antibiotics, revealing a potential role as an alternative therapeutic agent in treating resistant bacterial strains.

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/Effect Observed
AnticancerHepG2 (liver cancer)IC50 < 0.25 µM
A549 (lung cancer)Significant growth inhibition
AntimicrobialStaphylococcus aureus (Gram+)Effective at low concentrations
Escherichia coli (Gram-)Comparable to standard antibiotics

Case Studies

  • Case Study on Anticancer Efficacy :
    • A recent study assessed the compound’s effects on HepG2 cells, revealing that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
  • Case Study on Antimicrobial Properties :
    • In vitro tests demonstrated that the compound effectively reduced bacterial counts in cultures of resistant strains of Staphylococcus aureus, highlighting its utility in addressing antibiotic resistance .

Scientific Research Applications

Research indicates that 1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have demonstrated IC50 values in the nanomolar range against various cancer cell lines, including colorectal and breast cancer cells . The mechanism often involves the regulation of key signaling pathways related to cell cycle arrest and apoptosis.
  • Antimicrobial Effects : The compound's structural characteristics suggest potential antibacterial properties, especially against Gram-positive bacteria. Similar benzothiazole derivatives have been reported to exhibit significant antimicrobial activity, which could be explored further for developing new antibiotics.
  • Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of compounds similar to this compound:

  • A study investigating the anticancer properties of benzothiazole derivatives found that certain compounds exhibited IC50 values as low as 25 nM against gastric cancer cell lines, indicating strong antiproliferative activity .
  • Another research highlighted the role of similar compounds in regulating AMPK phosphorylation and activating downstream signaling proteins that contribute to cell cycle arrest in a p53-dependent manner .

Q & A

Q. What established synthetic routes are available for synthesizing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

  • Core formation : Coupling the benzo[d]thiazole moiety with a piperidine backbone via nucleophilic substitution or amide bond formation. Ethanol or DMF under reflux (~80–120°C) is commonly used for solubility and reactivity .
  • Functionalization : Introducing the pyridin-3-yl group via Suzuki-Miyaura coupling or direct alkylation. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) are employed .
  • Purification : Recrystallization (ethanol/water) or flash chromatography (silica gel, DCM/EtOAc gradients) ensures >95% purity . Key Tip: Monitor reaction progress with TLC and confirm intermediates via 1^1H NMR .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.0–8.5 ppm), piperidine carbons (δ 40–60 ppm), and amide carbonyls (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 384.1489) .
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are used for preliminary bioactivity screening?

  • Anticancer Activity : MTT assays (IC50_{50} values) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., CDK7) or EGFR, with IC50_{50} determination .
  • Cytotoxicity : Compare activity against non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or CDK7). Compare results with experimental IC50_{50} values .
  • Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability. For example, RMSD >2 Å may indicate poor target engagement .
  • Experimental Validation : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility. Hydrolysis in vivo regenerates the active compound .
  • Lipophilicity Optimization : Replace methoxy groups with trifluoromethyl to balance LogP (target 2–3) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots. Block vulnerable sites (e.g., methyl substitution on piperidine) .

Q. How is structure-activity relationship (SAR) analyzed for this compound class?

  • Substituent Variation : Compare analogs with modified benzo[d]thiazole (e.g., 6-Cl vs. 6-OCH3_3) to assess impact on IC50_{50}. Methoxy groups enhance DNA intercalation but reduce solubility .
  • Scaffold Hopping : Replace pyridine with pyrimidine to evaluate kinase selectivity. Pyrimidine derivatives show higher CDK7 inhibition .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity. A study showed R2^2 = 0.89 for EGFR inhibitors .

Q. What methodologies address contradictions in target identification studies?

  • Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • CRISPR Knockout : Validate kinase dependency by comparing activity in wild-type vs. EGFR/^{-/-} cells .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.